molecular formula C17H14BrClO B12531182 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene CAS No. 651330-76-6

1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene

Cat. No.: B12531182
CAS No.: 651330-76-6
M. Wt: 349.6 g/mol
InChI Key: FACAHXKJDUXJPX-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound features a bromoethoxy group, a chlorophenyl ethynyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene typically involves multiple steps:

    Formation of the Bromoethoxy Group: This can be achieved by reacting 2-bromoethanol with a suitable base to form the bromoethoxy intermediate.

    Attachment of the Chlorophenyl Ethynyl Group: This step involves the coupling of 4-chlorophenylacetylene with the bromoethoxy intermediate using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methyl Group: The final step includes the methylation of the benzene ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethoxy derivatives.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethoxy)-4-ethynylbenzene: Lacks the chlorophenyl group.

    4-[(4-Chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromoethoxy group.

    1-(2-Ethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromo group.

Properties

CAS No.

651330-76-6

Molecular Formula

C17H14BrClO

Molecular Weight

349.6 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-[2-(4-chlorophenyl)ethynyl]-2-methylbenzene

InChI

InChI=1S/C17H14BrClO/c1-13-12-15(6-9-17(13)20-11-10-18)3-2-14-4-7-16(19)8-5-14/h4-9,12H,10-11H2,1H3

InChI Key

FACAHXKJDUXJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCCBr

Origin of Product

United States

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